molecular formula C12H14ClN3S B11787203 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B11787203
M. Wt: 267.78 g/mol
InChI Key: ZAMKHMJNVYNNHD-UHFFFAOYSA-N
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Description

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butylthio group at the 4-position, a chlorine atom at the 6-position, and a pyrrole ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyrimidine ring. The chlorine atom is typically introduced through halogenation reactions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole derivative and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidines.

Scientific Research Applications

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine and pyrrole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyridine
  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrazine
  • 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)triazine

Uniqueness

4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the tert-butylthio group, chlorine atom, and pyrrole ring on the pyrimidine core can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

4-tert-butylsulfanyl-6-chloro-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C12H14ClN3S/c1-12(2,3)17-11-9(10(13)14-8-15-11)16-6-4-5-7-16/h4-8H,1-3H3

InChI Key

ZAMKHMJNVYNNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C(=NC=N1)Cl)N2C=CC=C2

Origin of Product

United States

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